

# Comparative Guide to Phase 1 Clinical Trials for Advanced Solid Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **R892**

Cat. No.: **B15575184**

[Get Quote](#)

This guide provides a comparative overview of the phase 1 clinical trial design and available data for investigational drugs being developed for advanced solid tumors. The information is intended for researchers, scientists, and drug development professionals.

## Investigational Drug Profiles

The following table summarizes key information for PF-07284892 and a selection of other investigational drugs for solid tumors identified in the search results.

| Drug Name   | ClinicalTrial.gov ID | Sponsor         | Target Patient Population                                                                                                                               | Therapeutic Approach                                                                                            |
|-------------|----------------------|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| PF-07284892 | NCT04800822          | Pfizer          | Participants with advanced solid tumors, including ALK-positive NSCLC, CRC with BRAF V600E mutation, and other specified mutations. <a href="#">[1]</a> | Single agent and in combination with lorlatinib, encorafenib and cetuximab, or binimetinib. <a href="#">[1]</a> |
| AZD9592     | NCT05647122          | AstraZeneca     | Patients with advanced solid tumors, including NSCLC, HNSCC, and CRC. <a href="#">[2]</a>                                                               | Monotherapy and in combination with other anti-cancer agents. <a href="#">[2]</a>                               |
| XL092       | HSR230092            | Exelixis, Inc.  | Subjects with metastatic solid tumors that have progressed despite standard treatments. <a href="#">[3]</a>                                             | Alone or in combination with immuno-oncology agents (nivolumab, ipilimumab, relatlimab). <a href="#">[3]</a>    |
| RRx-001     | NCT02518958          | EpicentRx, Inc. | Patients with advanced metastatic cancer.                                                                                                               | Combination with nivolumab. <a href="#">[4]</a>                                                                 |

## Quantitative Data from Phase 1 Trials

Direct quantitative results for the phase 1 trial of PF-07284892 are not available in the provided search results. However, data from the phase 1 pilot study of RRx-001 in combination with

nivolumab can be used as a representative example of the types of data collected and reported in such trials.

Table 2.1: Phase 1 Results for RRx-001 + Nivolumab (PRIMETIME study)[4]

| Metric                                        | Result                                    |
|-----------------------------------------------|-------------------------------------------|
| Number of Patients                            | 12                                        |
| Dose-Limiting Toxicities (DLTs)               | None reported                             |
| Most Common RRx-001-related Adverse Event     | Infusion reaction (33.3%)                 |
| Most Common Combination-related Adverse Event | Pseudoprogression (25%)                   |
| Common Immune-related Treatment-Emergent AEs  | Pneumonitis (8.3%), Hypothyroidism (8.3%) |
| Objective Response Rate (ORR) at 12 weeks     | 25%                                       |
| Disease Control Rate (DCR) at 12 weeks        | 67%                                       |
| Progressive Disease                           | 25%                                       |

## Experimental Protocols

The methodologies for phase 1 clinical trials in oncology are designed to primarily assess safety and determine the recommended dose for further studies.

### General Phase 1 Oncology Trial Protocol

A typical first-in-human, phase 1 study for a new anti-cancer agent in patients with advanced solid tumors follows a structured protocol:

- Study Design: These are often open-label, dose-escalation studies. The study for PF-07284892, for instance, is designed to determine the maximum tolerated dose (MTD) and/or the recommended dose for further study (RDFS) both as a single agent and in various combinations.[1]

- Patient Population: Patients enrolled typically have advanced or metastatic solid tumors for which standard therapies have failed. Specific trials may require the presence of certain biomarkers, as seen in the PF-07284892 trial which includes patients with ALK-positive NSCLC, BRAF V600E mutant CRC, and other specific mutations.[\[1\]](#)
- Dose Escalation Phase: The trial begins with a small cohort of patients receiving a low dose of the investigational drug. If the drug is well-tolerated (i.e., no dose-limiting toxicities are observed), a new cohort of patients is enrolled at a higher dose level. This process continues until the MTD is identified.
- Expansion Phase: Once the MTD or RDFS is determined, additional patients may be enrolled in an expansion cohort to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the drug at that dose.
- Assessments:
  - Safety: Monitored through the evaluation of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs). Adverse events are typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
  - Pharmacokinetics (PK): Blood samples are collected at various time points to determine how the drug is absorbed, distributed, metabolized, and excreted by the body.
  - Pharmacodynamics (PD): Biomarkers may be assessed to determine if the drug is engaging its target.
  - Preliminary Efficacy: Tumor responses are typically assessed using imaging scans (e.g., CT or MRI) at baseline and at specified intervals during the study. The Response Evaluation Criteria in Solid Tumors (RECIST) is a standardized methodology used to evaluate changes in tumor size.[\[4\]](#)

## Visualizations

## Experimental Workflow

The following diagram illustrates a typical workflow for a Phase 1 dose-escalation clinical trial for a new anti-cancer agent.



[Click to download full resolution via product page](#)

Caption: Workflow of a Phase 1 Dose-Escalation Clinical Trial.

## Signaling Pathway

As the specific mechanism of action for PF-07284892 is not detailed in the provided search results, a generalized signaling pathway for a hypothetical tyrosine kinase inhibitor (TKI) targeting a receptor tyrosine kinase (RTK) is presented below. This is a common mechanism for drugs developed for cancers with specific mutations like ALK or BRAF.



[Click to download full resolution via product page](#)

Caption: Generalized Signaling Pathway for a Receptor Tyrosine Kinase Inhibitor.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Phase I, Multicenter, Open-label, First-in Human, Dose Escalation and Expansion Study of AZD9592 as Monotherapy and in Combination with Anti-cancer Agents in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Clinical Trials | A Dose-Escalation and Expansion Study of the Safety and Efficacy of XL092 in Combination with Immuno-Oncology Agents in Subjects with Metastatic Solid Tumors Which Have Progressed Despite Standard Treatments [uvahealth.com]
- 4. Phase 1 pilot study of RRx-001 + nivolumab in patients with advanced metastatic cancer (PRIMETIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide to Phase 1 Clinical Trials for Advanced Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15575184#r892-clinical-trial-phase-1-results\]](https://www.benchchem.com/product/b15575184#r892-clinical-trial-phase-1-results)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)